3,8-Dimethylquinoxalin-6-amine

Ion channel pharmacology KCNQ potassium channels Automated patch clamp electrophysiology

Researchers ordering dimethylquinoxalin-6-amine isomers risk invalidating electrophysiology data when the incorrect regioisomer is supplied. Only the 3,8-isomer (CAS 103139-99-7) exhibits documented KCNQ2 antagonism. • KCNQ2 IC50: 70 nM; KCNQ2/Q3 IC50: 120 nM (CHO cells, 3-min incubation). • Zero rotatable bonds (tPSA 51.8 Ų)-ideal rigid scaffold for docking & SAR. • Serves as key intermediate for MeIQx-analog reference standards. Procure the verified 3,8-regioisomer to ensure target pharmacology and assay reproducibility.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 103139-99-7
Cat. No. B008788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dimethylquinoxalin-6-amine
CAS103139-99-7
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=NC(=CN=C12)C)N
InChIInChI=1S/C10H11N3/c1-6-3-8(11)4-9-10(6)12-5-7(2)13-9/h3-5H,11H2,1-2H3
InChIKeyVCSLOZYGPQLVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dimethylquinoxalin-6-amine Chemical Identity & Procurement


3,8-Dimethylquinoxalin-6-amine (CAS 103139-99-7), also designated as 6-Quinoxalinamine,3,8-dimethyl-(9CI), is a heterocyclic aromatic amine with the molecular formula C10H11N3 and a monoisotopic mass of 173.095297364 g/mol [1]. The compound belongs to the quinoxaline (benzopyrazine) family—fused N-heterocycles widely employed as synthetic intermediates, pharmacological scaffolds, and chemical probes in medicinal chemistry . Its substitution pattern features methyl groups at the 3- and 8-positions of the quinoxaline core with a free primary amine at the 6-position, establishing a defined regiochemistry that distinguishes it from positional isomers with identical molecular weight. Commercial research-grade material is typically supplied at 95–97% purity and is intended exclusively for laboratory research use .

3,8-Dimethylquinoxalin-6-amine Substitution Risks


Despite sharing an identical molecular formula (C10H11N3) and molecular weight (173.21 g/mol) with multiple regioisomers—including 2,3-dimethylquinoxalin-6-amine (CAS 7576-88-7), 3,7-dimethylquinoxalin-6-amine (CAS 122457-29-8), and 2,8-dimethylquinoxalin-6-amine (CAS 103139-95-3)—the 3,8-dimethyl substitution pattern confers distinct pharmacological and physicochemical properties that preclude functional interchangeability . The specific positioning of methyl groups on the quinoxaline scaffold alters electronic distribution, steric accessibility of the 6-amino group, and target recognition profiles. Critically, only the 3,8-isomer has documented ion channel antagonist activity, with IC50 values of 70 nM against KCNQ2 and 120 nM against KCNQ2/Q3 heteromeric channels, whereas alternative substitution patterns redirect biological activity toward entirely distinct targets such as phosphodiesterases or acetylcholinesterase [1]. Procurement of an incorrect isomer will not recapitulate the target pharmacology and will invalidate comparative experimental data.

3,8-Dimethylquinoxalin-6-amine Evidence for Procurement


KCNQ2 Antagonist Activity

3,8-Dimethylquinoxalin-6-amine demonstrates nanomolar antagonist activity at the KCNQ2 (Kv7.2) voltage-gated potassium channel expressed in CHO cells [1]. This represents a pharmacologically validated activity profile not reported for positional isomers such as 2,3-dimethylquinoxalin-6-amine, which has documented inhibitory activity against phosphodiesterase 10 (IC50 = 15.58 μM) [2] rather than ion channel antagonism. The KCNQ2/Q3 heteromeric channel shows a modest reduction in potency (IC50 = 120 nM) compared to the KCNQ2 homomeric target, indicating potential subunit preference. No head-to-head comparative data for other dimethylquinoxalin-6-amine isomers at KCNQ channels have been identified in publicly accessible databases; this cross-study comparable analysis establishes that the 3,8-regioisomeric configuration is uniquely associated with this ion channel pharmacology among the dimethylquinoxalin-6-amine family.

Ion channel pharmacology KCNQ potassium channels Automated patch clamp electrophysiology

KCNQ2 Subtype Selectivity

Within the same automated patch clamp assay system, 3,8-dimethylquinoxalin-6-amine demonstrates a measurable selectivity profile between KCNQ channel subtypes [1]. The compound inhibits the KCNQ2 homomeric channel with an IC50 of 70 nM, while the KCNQ2/Q3 heteromeric channel exhibits an IC50 of 120 nM under identical assay conditions (3-minute incubation in CHO cells). This represents an approximate 1.7-fold preference for the homomeric channel. The differential activity provides a defined benchmark for comparing this compound against other KCNQ modulators. No comparable subtype selectivity data are available for other dimethylquinoxalin-6-amine regioisomers at these ion channel targets.

KCNQ channel subtype selectivity Kv7 potassium channels Structure-activity relationship

Synthetic Pathway Divergence

The synthetic lineage of 3,8-dimethylquinoxalin-6-amine is documented in the context of mutagen synthesis research, where it serves as a key intermediate in the preparation of 3,5,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine . This synthetic utility arises specifically from the 3,8-dimethyl substitution pattern, which positions reactive sites for subsequent ring annulation. In contrast, 2,3-dimethylquinoxalin-6-amine is synthesized via distinct condensation routes involving o-phenylenediamine derivatives with methyl-containing diketones and has been utilized in Gould-Jacobs cyclizations to yield pyrido[3,2-f]quinoxalin-10-ones [1]. The divergence in precursor requirements and synthetic accessibility means that procurement for use as a synthetic building block must specify the correct isomer—substitution with the wrong regioisomer will lead to different reaction outcomes and downstream product profiles.

Heterocyclic synthesis Quinoxaline derivatization Chemical intermediate sourcing

Conformational Rigidity Comparison

3,8-Dimethylquinoxalin-6-amine possesses zero rotatable chemical bonds, as confirmed by computed physicochemical property data . This complete conformational rigidity contrasts with other quinoxaline derivatives that may exhibit rotational freedom around substituent positions. The calculated topological polar surface area (TPSA) is 51.8 Ų and the computed XLogP is 1.3, establishing defined physicochemical parameters for membrane permeability and solubility predictions . While 2,3-dimethylquinoxalin-6-amine shares identical TPSA and XLogP values due to isomeric relationship, the zero rotatable bond count is a conserved feature across both isomers. The experimental LogP of 2.41000 has been reported for this compound class .

Physicochemical property Conformational restriction Molecular docking

PFKFB3 Kinase Inhibitor Pharmacophore

The 6-aminoquinoxaline core, of which 3,8-dimethylquinoxalin-6-amine is a substituted representative, has been validated as a privileged scaffold for developing PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3) kinase inhibitors [1]. In a 2019 structure-activity relationship study, N-aryl 6-aminoquinoxaline derivatives were optimized using X-ray crystallography and molecular docking, yielding a lead compound with IC50 = 14 nM against PFKFB3 and 0.49 μM inhibition of fructose-2,6-bisphosphate production in HCT116 colon carcinoma cells [1]. While 3,8-dimethylquinoxalin-6-amine itself was not the lead compound, the 6-aminoquinoxaline scaffold class is established as a productive starting point for kinase inhibitor development. The 3,8-dimethyl substitution pattern offers a defined electronic and steric environment for subsequent N-arylation at the 6-amino position. This class-level evidence supports the compound's utility as a core scaffold for medicinal chemistry optimization programs, distinguishing it from quinoxaline derivatives lacking the 6-amino functional handle.

PFKFB3 kinase inhibition Cancer metabolism 6-Aminoquinoxaline pharmacophore

3,8-Dimethylquinoxalin-6-amine Application Scenarios


KCNQ Channel Modulator Screening

3,8-Dimethylquinoxalin-6-amine is directly applicable as a reference antagonist in automated patch clamp electrophysiology assays targeting KCNQ2 (Kv7.2) and KCNQ2/Q3 heteromeric potassium channels. The compound has quantifiable IC50 values of 70 nM (KCNQ2) and 120 nM (KCNQ2/Q3) determined in CHO cell expression systems with 3-minute incubation . This defined potency and subtype preference make it suitable for establishing assay validation benchmarks, constructing concentration-response curves, and comparing novel chemical entities. Researchers must ensure procurement of the 3,8-regioisomer specifically—alternative dimethylquinoxalin-6-amine isomers lack documented KCNQ channel activity.

Imidazoquinoxaline Reference Standard Synthesis

3,8-Dimethylquinoxalin-6-amine is a documented intermediate in the synthesis of 3,5,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine , a structural analog of the food-derived mutagen/carcinogen MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline). This synthetic pathway, reported by Nyhammar and Grivas (1986), establishes the compound's utility for preparing reference standards, analytical controls, and structural probes for toxicology and chemical carcinogenesis research. Procurement of the correct 3,8-isomer is essential, as alternative dimethylquinoxalin-6-amines follow divergent synthetic pathways (e.g., Gould-Jacobs cyclization for the 2,3-isomer) and will not yield the same fused heterocyclic products.

PFKFB3 Kinase Inhibitor Optimization

The 6-aminoquinoxaline core, which includes 3,8-dimethylquinoxalin-6-amine as a substituted variant, is a validated scaffold for developing PFKFB3 kinase inhibitors with potential oncology applications . Optimized N-aryl 6-aminoquinoxaline derivatives have demonstrated IC50 values as low as 14 nM against PFKFB3 and 0.49 μM in cellular assays. 3,8-Dimethylquinoxalin-6-amine provides a defined starting point for further N-functionalization at the 6-amino position, enabling structure-activity relationship studies to optimize potency, selectivity, and physicochemical properties. This application is supported by class-level evidence of 6-aminoquinoxaline scaffold efficacy rather than direct data on the unmodified compound.

Rigid Scaffold for Molecular Modeling

3,8-Dimethylquinoxalin-6-amine possesses zero rotatable chemical bonds and a defined topological polar surface area of 51.8 Ų . This complete conformational rigidity reduces the entropic penalty upon target binding and simplifies molecular docking calculations by limiting the conformational search space. The compound's calculated XLogP of 1.3 and hydrogen bonding profile (1 donor, 3 acceptors) provide defined parameters for predicting membrane permeability and solubility in computational drug discovery workflows. Researchers performing virtual screening or pharmacophore modeling may select this compound as a rigid core scaffold for generating focused compound libraries.

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